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Compound of Interest

Compound Name: Jalaric acid

Cat. No.: B1672779 Get Quote

Introduction

Jalaric acid, a key constituent of shellac resin, is a tricyclic sesquiterpenoid with the molecular

formula C₁₅H₂₀O₅ and a molecular weight of approximately 280.32 g/mol .[1] Its complex

structure, featuring multiple stereocenters, a carboxylic acid, a hydroxyl group, an aldehyde,

and a hydroxymethyl group, makes spectroscopic analysis essential for its identification and

characterization. This guide provides an in-depth overview of the mass spectrometric data of

Jalaric acid. While detailed experimental Nuclear Magnetic Resonance (NMR) and Infrared

(IR) spectroscopic data are not readily available in publicly accessible literature, this document

presents the expected spectral characteristics based on its known structure, alongside

representative experimental protocols for its comprehensive analysis.

Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and

elucidating the structure of Jalaric acid through fragmentation analysis. Electrospray ionization

(ESI) in negative mode is particularly effective for this compound.

Table 1: ESI-MS/MS Fragmentation Data for Jalaric Acid ([M-H]⁻)
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m/z (Experimental) Proposed Formula
Description of
Loss/Fragment

279 [C₁₅H₁₉O₅]⁻
Deprotonated parent
molecule

- CO₂ (43.9898 u)
Typical loss from the carboxylic

acid group

- H₂O (18.0106 u)
Loss of a water molecule from

the hydroxyl groups

- CH₂O (30.0106 u)
Loss of formaldehyde, likely

from the hydroxymethyl group

- CO (27.9949 u) Loss of carbon monoxide

171.1027 C₉H₁₅O₃⁻
A significant fragment ion

observed in MS/MS spectra[2]

| 99.0830 | C₆H₁₁O⁻ | A fragment ion likely formed by cleavage between C10 and C11[2] |

Experimental Protocol: ESI-Q-ToF Mass Spectrometry

A representative protocol for the analysis of Jalaric acid using Electrospray Ionization

Quadrupole Time-of-Flight (ESI-Q-ToF) Mass Spectrometry is outlined below. This method is

suitable for obtaining high-resolution mass measurements for both the parent ion and its

fragments.

Sample Preparation: A dilute solution of Jalaric acid is prepared by dissolving the purified

compound in a suitable solvent such as methanol or acetonitrile to a final concentration of

approximately 1-10 µg/mL. To facilitate deprotonation in negative ion mode, a small amount

of a weak base like ammonium acetate may be added.

Instrumentation: A high-resolution Q-ToF mass spectrometer equipped with an ESI source is

used.

Infusion and Ionization: The sample solution is introduced into the ESI source via direct

infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). The ESI source is
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operated in negative ion mode. Typical source parameters might include a capillary voltage

of 2.5-3.5 kV, a source temperature of 100-150°C, and a desolvation gas flow of 5-10 L/min.

MS Analysis: Full scan mass spectra are acquired over a mass range of m/z 50-500 to

detect the deprotonated molecule [M-H]⁻.

MS/MS Analysis: For structural elucidation, tandem mass spectrometry (MS/MS) is

performed. The [M-H]⁻ ion (m/z 279) is mass-selected in the quadrupole and subjected to

collision-induced dissociation (CID) with an inert gas (e.g., argon). The resulting fragment

ions are then analyzed by the ToF mass analyzer. Collision energy is varied to control the

degree of fragmentation.

Infrared (IR) Spectroscopy
While an experimental IR spectrum for Jalaric acid is not available, its characteristic

absorption bands can be predicted based on its functional groups.

Table 2: Predicted FT-IR Absorption Bands for Jalaric Acid

Functional Group
Expected
Wavenumber
(cm⁻¹)

Vibration Type Intensity

O-H (Carboxylic
Acid)

3300-2500 Stretching Broad

O-H (Alcohol) 3500-3200 Stretching Broad

C-H (sp³ and sp²) 3100-2850 Stretching Medium-Strong

C=O (Carboxylic Acid) 1725-1700 Stretching Strong

C=O (Aldehyde) 1740-1720 Stretching Strong

C=C (Alkene) 1680-1620 Stretching Medium

| C-O | 1300-1000 | Stretching | Medium-Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy
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ATR-FT-IR is a convenient technique for analyzing solid or liquid samples of natural products

like Jalaric acid with minimal sample preparation.

Sample Preparation: A small amount of purified, solid Jalaric acid is placed directly onto the

ATR crystal (e.g., diamond or zinc selenide).

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The

sample is then placed on the crystal, and a pressure arm is applied to ensure good contact.

The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16-32)

over a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing

the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for Jalaric acid are not found in the surveyed literature.

However, a general protocol for the acquisition of such data for sesquiterpenoids is provided.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation: Approximately 1-5 mg of purified Jalaric acid is dissolved in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm

NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key

parameters include a spectral width of approximately 12-16 ppm, a sufficient number of

scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A wider spectral

width (e.g., 0-220 ppm) is necessary. DEPT (Distortionless Enhancement by Polarization

Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH,

CH₂, and CH₃ carbons.
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2D NMR Experiments: To fully assign the complex structure of Jalaric acid, a suite of 2D

NMR experiments would be essential:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for assembling the carbon

skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons and elucidate the stereochemistry of the molecule.

Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and

characterization of a natural product like Jalaric acid.
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General Workflow for Spectroscopic Analysis of Jalaric Acid
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Caption: Workflow for the isolation and spectroscopic characterization of Jalaric acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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